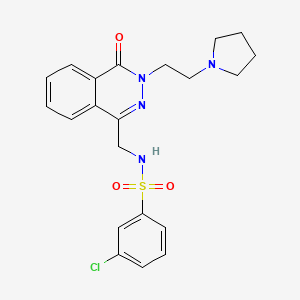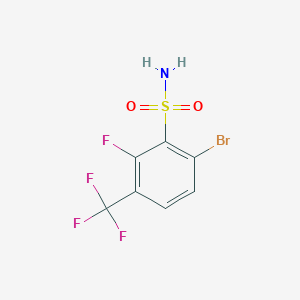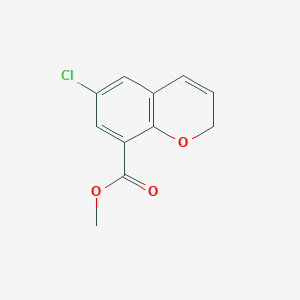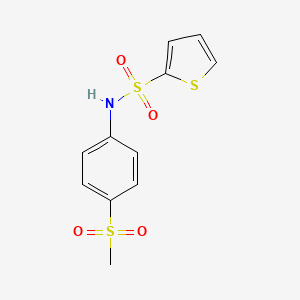
N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C11H11NO4S3 . It is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The synthesis of “this compound” involves the combination of thiazole and sulfonamide groups . The synthesis process involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is based on the combination of thiazole and sulfonamide groups . The molecular formula is C11H11NO4S3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis
The average mass of “this compound” is 317.404 Da, and its monoisotopic mass is 316.985016 Da .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
“N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide” derivatives have been synthesized and investigated for their antibacterial activity . These compounds combine thiazole and sulfonamide groups, which are known for their antibacterial properties. They have shown potent activity against both Gram-negative and Gram-positive bacteria, with some derivatives exhibiting low minimum inhibitory concentrations (MICs) against specific strains like S. aureus and A. xylosoxidans .
Anti-inflammatory Activity
Research has indicated that certain derivatives of “this compound” possess dual antimicrobial and anti-inflammatory activities . These compounds have been assessed for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Some derivatives have shown good anti-inflammatory activity with selectivity towards COX-2, making them potential candidates for treating inflammation associated with bacterial infections .
COX Inhibitory Activity
The same derivatives that exhibit anti-inflammatory properties also demonstrate COX inhibitory activity . This is particularly important in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used to relieve pain, fever, and inflammation. The selective inhibition of COX-2 by these compounds could offer therapeutic benefits without the gastric side effects often associated with NSAIDs .
Nitric Oxide (NO) Releasing Potential
Some “this compound” derivatives have been designed to release moderate amounts of nitric oxide (NO). NO has vasodilator activity and can inhibit platelet aggregation, which may help to overcome cardiovascular side effects associated with selective COX-2 inhibitors .
Cell-Penetrating Peptide Conjugation
The antibacterial efficacy of these compounds can be enhanced when used in conjunction with cell-penetrating peptides like octaarginine. This combination has been shown to create pores in bacterial cell membranes and display faster killing kinetics towards bacterial cells, while showing negligible hemolytic activity towards human red blood cells (RBCs) .
Synthesis of Hybrid Antimicrobials
The synthesis of hybrid antimicrobials that combine the effects of two or more agents represents a promising therapeutic strategy. “this compound” derivatives have been part of this approach, where their combination with other antibacterial agents has led to emergent antibacterial activity .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide is a hybrid antimicrobial that combines the effect of two or more agents, representing a promising antibacterial therapeutic strategy . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
This compound is synthesized to combine thiazole and sulfonamide, groups with known antibacterial activity . It is investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behavior of the drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex .
Biochemical Pathways
It is known that the compound displays potent antibacterial activity, suggesting that it likely interferes with essential bacterial processes .
Result of Action
The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible hemolytic activity towards human red blood cells . This suggests that the compound has a significant impact on the cellular integrity of bacteria, leading to their death .
Eigenschaften
IUPAC Name |
N-(4-methylsulfonylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S3/c1-18(13,14)10-6-4-9(5-7-10)12-19(15,16)11-3-2-8-17-11/h2-8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUULTPEIUBWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

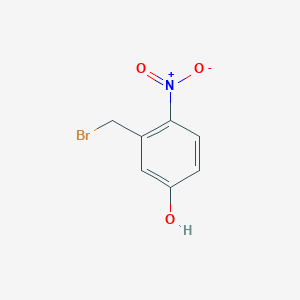
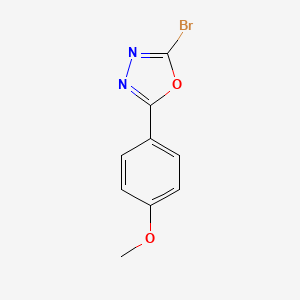
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2888809.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2888810.png)
![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B2888812.png)
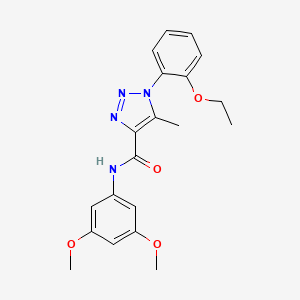
![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2888815.png)
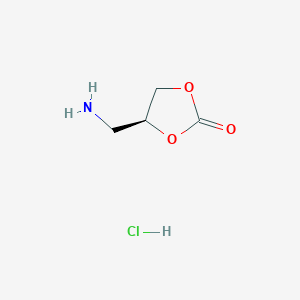
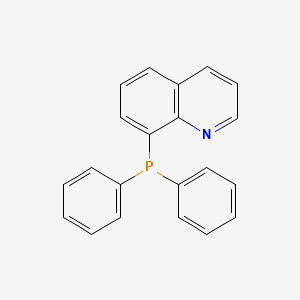
![7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2888826.png)
